Trotabresib

CNS penetration brain tumor blood-brain barrier

Trotabresib (also known as CC-90010, BMS-986378) is an orally bioavailable, reversible small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins. It is currently under clinical investigation for the treatment of various advanced solid tumors and hematologic malignancies, with phase 1 and 2 trials completed or ongoing.

Molecular Formula C21H21NO4S
Molecular Weight 383.5 g/mol
CAS No. 1706738-98-8
Cat. No. B3181968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrotabresib
CAS1706738-98-8
Molecular FormulaC21H21NO4S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)S(=O)(=O)C)OCC4CC4
InChIInChI=1S/C21H21NO4S/c1-22-12-19(16-5-3-4-6-17(16)21(22)23)18-11-15(27(2,24)25)9-10-20(18)26-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3
InChIKeyUWZAJPITKGWMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trotabresib (CC-90010) for BET Inhibition Research: A Quantitative Comparison for Informed Procurement


Trotabresib (also known as CC-90010, BMS-986378) is an orally bioavailable, reversible small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins . It is currently under clinical investigation for the treatment of various advanced solid tumors and hematologic malignancies, with phase 1 and 2 trials completed or ongoing [1]. Unlike pan-BET inhibitors that bind all bromodomains with similar affinity, trotabresib is characterized by a preferential binding to the second bromodomain (BD2) of BET proteins (BRD2, BRD3, BRD4) [2]. This BD2-preferential profile is a key point of differentiation that may translate to a distinct biological and clinical outcome compared to other investigational BET inhibitors.

Why Trotabresib Cannot Be Substituted by First-Generation or Pan-BET Inhibitors


The BET inhibitor class encompasses a wide range of chemical matter, from early tool compounds like (+)-JQ1 to diverse clinical candidates such as OTX015, mivebresib, and others. These agents exhibit distinct bromodomain binding profiles, pharmacokinetic properties, and safety signals, which preclude simple generic substitution [1]. For instance, pan-BET inhibitors like mivebresib have been associated with dose-limiting thrombocytopenia and gastrointestinal toxicities [2]. Trotabresib's BD2-preferential profile and unique clinical data, particularly concerning its central nervous system (CNS) penetration, represent quantifiable, decision-relevant differences for scientific programs targeting specific tumor types or requiring blood-brain barrier penetration. The following evidence demonstrates why a procurement decision should be based on the specific, data-backed attributes of trotabresib.

Trotabresib Differentiation Data: Quantitative Comparison to BET Inhibitor Analogs


Quantified CNS Penetration: Trotabresib's Unique Advantage Over Pan-BET Inhibitors

Trotabresib is differentiated by its demonstrated ability to cross the blood-brain-tumor barrier in patients. A phase I study quantified this property, showing a mean brain tumor tissue-to-plasma ratio of 0.84 [1]. This is in contrast to most pan-BET inhibitors, for which no clinical CNS penetration data have been reported, establishing trotabresib as the preferred candidate for research in CNS malignancies.

CNS penetration brain tumor blood-brain barrier pharmacokinetics

Clinical Efficacy in Relapsed/Refractory DLBCL: A Comparative ORR Analysis

In a phase 1 clinical trial, trotabresib monotherapy demonstrated an objective response rate (ORR) of 13.0% (95% CI, 2.8-33.6) in patients with relapsed/refractory (R/R) diffuse large B-cell lymphoma (DLBCL) [1]. This compares favorably to early-phase data for other BET inhibitors. For example, a phase 1 study of the pan-BET inhibitor mivebresib in R/R acute myeloid leukemia (AML) showed a complete remission (CR) rate of only 5.2% (1/19) as monotherapy, with the majority of patients (15/19) having resistant disease [2]. While these are different hematologic malignancies, the higher response rate in a heavily pretreated DLBCL population highlights a potential efficacy advantage for trotabresib in specific lymphoma subtypes.

DLBCL objective response rate clinical efficacy hematologic malignancy

Preferential BD2 Binding: A Class-Level Distinction from Pan-BET Inhibitors

Trotabresib is consistently described as preferentially binding to the second bromodomain (BD2) of BET proteins , a profile that distinguishes it from pan-BET inhibitors like (+)-JQ1 and mivebresib which bind BD1 and BD2 with comparable affinity. While specific binding constants (Kd or IC50) for trotabresib are not publicly available for direct numerical comparison, the compound is marketed and classified as a 'selective' BET inhibitor [1]. This BD2-preferential interaction is hypothesized to lead to a different downstream transcriptional and phenotypic signature compared to pan-BET inhibition.

BD2 selectivity bromodomain binding profile epigenetics

Trotabresib Application Scenarios Supported by Differentiated Evidence


Glioblastoma and CNS Malignancy Research

Trotabresib is the only BET inhibitor with direct clinical evidence of penetration across the blood-brain-tumor barrier, with a mean brain tumor tissue:plasma ratio of 0.84 [1]. This makes it the most appropriate choice for preclinical and translational studies aimed at targeting BET proteins in glioblastoma, brain metastases, or other CNS tumors. Its use in ongoing combination trials with temozolomide and radiotherapy (NCT04324840) further supports its development in this indication [1].

Diffuse Large B-Cell Lymphoma (DLBCL) Translational Studies

Given its demonstrated monotherapy clinical activity with an ORR of 13.0% in heavily pretreated R/R DLBCL patients [2], trotabresib is a strong candidate for preclinical combination studies in lymphoma. Research programs focused on identifying synergistic partners for BET inhibition in DLBCL should prioritize trotabresib due to this established single-agent signal in the relevant disease context.

Investigating the Biology of BD2-Preferential BET Inhibition

For fundamental research into the differential roles of BET bromodomains, trotabresib serves as a valuable tool compound due to its preferential BD2 binding profile . Unlike pan-BET inhibitors (e.g., (+)-JQ1), trotabresib enables the study of BD2-specific transcriptional effects and may serve as a benchmark for developing next-generation, domain-selective BET inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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